molecular formula C26H24ClN3O3S B11599174 N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11599174
M. Wt: 494.0 g/mol
InChI Key: BKLFTGTTWMLGCW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the thioxoimidazolidinone ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Research has explored its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For instance, it may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide: shares structural similarities with other thioxoimidazolidinone derivatives.

    This compound: is also related to compounds containing chlorophenyl and methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O3S/c1-33-22-13-7-18(8-14-22)15-16-29-23(17-24(31)28-20-11-9-19(27)10-12-20)25(32)30(26(29)34)21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3,(H,28,31)

InChI Key

BKLFTGTTWMLGCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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